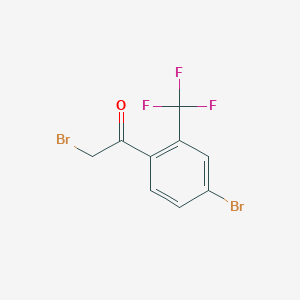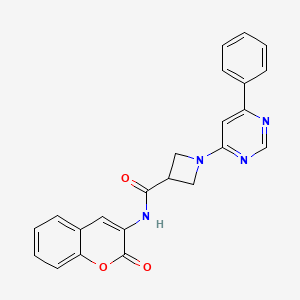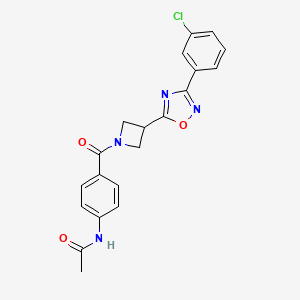![molecular formula C12H10BrNO B2963032 1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene CAS No. 856957-26-1](/img/structure/B2963032.png)
1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene” is a complex organic compound that contains a benzene ring, a bromine atom, a hydroxy group, and a pyridyl group. The bromine atom is attached to the first carbon of the benzene ring, and the hydroxy group and the pyridyl group are attached to the third carbon of the benzene ring via a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the bromine atom, and the attachment of the hydroxy and pyridyl groups. Unfortunately, without specific research or procedures related to this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The bromine atom would be attached to one of these carbon atoms, and the hydroxy and pyridyl groups would be attached to another carbon atom via a methyl group .Applications De Recherche Scientifique
Organic Synthesis Applications
Halogenation Reactions
The use of brominated compounds like 1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene in organic synthesis is significant for introducing halogen atoms into organic molecules, which is a critical step in the synthesis of complex organic compounds. For instance, the ring halogenations of polyalkylbenzenes with N-halosuccinimide and acidic catalysts highlight the utility of brominated compounds in facilitating selective halogenation reactions (Bovonsombat & Mcnelis, 1993).
Synthesis of Heterocyclic Compounds
Brominated aromatic compounds serve as key intermediates in the synthesis of heterocyclic compounds. The synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones from methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles exemplifies the role of brominated intermediates in constructing new heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Material Science and Coordination Chemistry
Coordination Polymers
Brominated benzene derivatives, including those similar to 1-Bromo-3-[1-hydroxy-1-(2-pyridyl)methyl]benzene, are used in the synthesis of coordination polymers. For example, cadmium(II) metal-organic frameworks (MOFs) were synthesized using brominated ligands, demonstrating the importance of such compounds in constructing novel MOF structures with potential applications in gas storage, catalysis, and luminescence (Li, Guo, Weng, & Lin, 2012).
Synthesis of Binuclear Complexes
The structural and supramolecular features of binuclear complexes can be significantly influenced by the presence of brominated compounds. Studies on binuclear dioxomolybdenum(VI) complexes highlight how brominated ligands affect the formation and properties of these complexes, which have implications for catalysis and materials science (Biswal, Roy, Pramanik, Paul, Drew, & Chakrabarti, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)-pyridin-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8,12,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCVMUBRUFGNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2962950.png)

![2-[Methylsulfanyl(piperidin-1-yl)methylidene]propanedinitrile](/img/structure/B2962953.png)

![3-[(3-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2962958.png)
![1-([1,1'-Biphenyl]-3-ylsulfonyl)-4-(phenylsulfonyl)piperidine](/img/structure/B2962959.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2962961.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropan-1-one;hydrochloride](/img/structure/B2962962.png)
![4-(4-chlorobenzyl)-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2962964.png)

![Methyl 5-ethyl-7-(3-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2962969.png)
